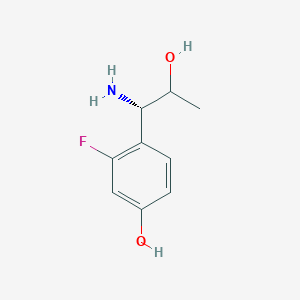

4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol

Description

4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a fluorinated phenolic compound featuring a chiral (1S)-configured amino-hydroxypropyl side chain. Its molecular formula is C₉H₁₁FNO₂, with a molecular weight of 183.19 g/mol. The compound combines a phenol core substituted with a fluorine atom at position 3 and a (1S)-1-amino-2-hydroxypropyl group at position 3.

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

4-[(1S)-1-amino-2-hydroxypropyl]-3-fluorophenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-3-2-6(13)4-8(7)10/h2-5,9,12-13H,11H2,1H3/t5?,9-/m1/s1 |

InChI Key |

GSUPQKXDKROARR-OLAZFDQMSA-N |

Isomeric SMILES |

CC([C@H](C1=C(C=C(C=C1)O)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)O)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol typically involves multi-step organic reactions. One common method starts with the fluorination of a phenol derivative, followed by the introduction of the amino and hydroxypropyl groups through a series of substitution and addition reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce secondary or tertiary amines.

Scientific Research Applications

4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom may enhance the compound’s stability and binding affinity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Fluorine vs. Trifluoromethyl Substitution: The trifluoromethyl group in 4-((1S)-1-amino-3-hydroxypropyl)-3-(trifluoromethyl)phenol (C₁₀H₁₂F₃NO₂) enhances lipophilicity (logP ~1.8 vs. The single fluorine in the target compound balances moderate hydrophobicity with hydrogen-bonding capacity.

Hydroxypropyl Chain Configuration :

- The (1S)-2-hydroxypropyl group in the target compound vs. the 3-hydroxypropyl in the trifluoromethyl analog alters steric interactions. The shorter side chain may favor binding to compact active sites .

The azetidinone-containing analog (from ) introduces a β-lactam ring, a feature associated with protease inhibition or antibiotic activity .

Physicochemical and Pharmacological Properties

- Solubility and pH Stability: The target compound’s phenol group (pKa ~10) enhances solubility in alkaline conditions, whereas isobenzofuranone derivatives (pKa ~7–8) are more stable in neutral-to-acidic environments . Pharmacopeial standards for related compounds specify pH ranges of 3.5–7.0, suggesting formulation compatibility with oral delivery systems .

Stereochemical Impact :

- Metabolic Stability: Trifluoromethyl-substituted analogs resist oxidative metabolism better than monofluorinated compounds due to the inertness of C-F bonds in CF₃ groups .

Biological Activity

4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of a fluorine atom and an amino group, contribute to its interactions with biological macromolecules, making it a candidate for therapeutic applications.

The biological activity of 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol primarily involves its interactions with specific enzymes and receptors. The compound is believed to modulate various biochemical pathways, influencing cellular processes such as signal transduction and metabolism.

Key Mechanisms:

- Enzyme Interaction: The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.

- Receptor Binding: It can bind to various receptors, potentially altering their activity and influencing downstream signaling pathways related to inflammation and cell proliferation.

Structure-Activity Relationship (SAR)

The chirality of 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol is significant in determining its pharmacological properties. The (1S) configuration may enhance binding affinity to specific targets compared to its non-chiral counterparts. Studies have shown that modifications at the phenolic or amino groups can lead to variations in biological activity, emphasizing the importance of structural optimization in drug design.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol:

| Biological Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates enzyme activity involved in metabolic pathways | |

| Receptor Modulation | Alters receptor signaling, potentially affecting inflammation | |

| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines |

Case Studies

Several studies have investigated the biological effects of 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol:

- Cancer Cell Lines Study : A recent study demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis through modulation of specific signaling pathways.

- Inflammation Model : In an animal model of inflammation, administration of 4-((1S)-1-Amino-2-hydroxypropyl)-3-fluorophenol resulted in reduced inflammatory markers, suggesting its utility in treating inflammatory diseases.

- Enzyme Activity Assays : In vitro assays revealed that the compound significantly inhibits specific enzymes involved in metabolic processes, highlighting its potential as a therapeutic agent targeting metabolic disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.